molecular formula C12H9NO4 B14490211 Propanedioic acid, (1H-indol-2-ylmethylene)- CAS No. 65828-74-2

Propanedioic acid, (1H-indol-2-ylmethylene)-

Cat. No.: B14490211
CAS No.: 65828-74-2
M. Wt: 231.20 g/mol
InChI Key: AWPVBTJQNJHLDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (1H-indol-2-ylmethylene)-, typically involves the condensation of indole-2-carboxaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1H-indol-2-ylmethylene)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Propanedioic acid, (1H-indol-2-ylmethylene)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of propanedioic acid, (1H-indol-2-ylmethylene)-, involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, (1H-indol-2-ylmethylene)-, is unique due to the presence of both the indole ring and the propanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

65828-74-2

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

2-(1H-indol-2-ylmethylidene)propanedioic acid

InChI

InChI=1S/C12H9NO4/c14-11(15)9(12(16)17)6-8-5-7-3-1-2-4-10(7)13-8/h1-6,13H,(H,14,15)(H,16,17)

InChI Key

AWPVBTJQNJHLDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C=C(C(=O)O)C(=O)O

Origin of Product

United States

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